Pent-2-ynal

Catalog No.
S560665
CAS No.
55136-52-2
M.F
C5H6O
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-2-ynal

CAS Number

55136-52-2

Product Name

Pent-2-ynal

IUPAC Name

pent-2-ynal

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3

InChI Key

VLTOSDJJTWPWLS-UHFFFAOYSA-N

SMILES

CCC#CC=O

Synonyms

pentalyn

Canonical SMILES

CCC#CC=O

The exact mass of the compound Pent-2-ynal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pent-2-ynal (CAS 55136-52-2) is a C5 α,β-unsaturated alkynyl aldehyde that serves as a bifunctional building block in advanced organic synthesis. Featuring a conjugated internal alkyne and an electrophilic aldehyde, it provides a strictly defined reactivity profile that saturated or alkene analogs cannot replicate [1]. With a moderate boiling point of 129.3 °C, it delivers a critical balance of handling stability and synthetic versatility. This makes it a highly specific precursor for direct heterocycle formation and regioselective conjugate additions, driving procurement decisions in pharmaceutical and agrochemical manufacturing where specific C5-alkynyl integration is required.

Generic substitution of pent-2-ynal fails because alternative aliphatic, alkene, or terminal alkynyl aldehydes cannot replicate its orthogonal reactivity and physical stability [1]. Substituting with the saturated pentanal or the alkene pent-2-enal eliminates the alkyne functionality required for specialized cycloadditions and direct aromatic heterocycle synthesis, forcing buyers to introduce costly, yield-reducing oxidation steps. Conversely, attempting to use the simpler alkynal propynal introduces severe handling hazards due to its extreme volatility (boiling point ~60 °C) and exposes the reaction to base-catalyzed degradation and unwanted acetylide formation driven by its unprotected terminal alkyne [2].

Volatility and Handling Stability: Pent-2-ynal vs. Propynal

When selecting an alkynyl aldehyde for scalable synthesis, physical handling characteristics heavily influence procurement. Pent-2-ynal exhibits a boiling point of 129.3 °C at 760 mmHg . In stark contrast, the simpler homolog propynal (propargyl aldehyde) boils at approximately 60 °C [1]. This ~69 °C difference in boiling point means that pent-2-ynal can be handled using standard laboratory and industrial glassware without the severe evaporative losses, lachrymatory vapor hazards, and specialized cryogenic cooling infrastructure required for propynal.

Evidence DimensionBoiling Point and Vapor-Phase Stability
Target Compound Data129.3 °C (Pent-2-ynal)
Comparator Or Baseline~60 °C (Propynal)
Quantified Difference~69 °C higher boiling point for Pent-2-ynal
ConditionsStandard atmospheric pressure (760 mmHg)

Procuring pent-2-ynal instead of propynal eliminates the need for specialized cryogenic handling and minimizes stoichiometric errors caused by high volatility during complex multi-step synthesis.

Chemoselectivity in Base-Mediated Conjugate Additions

In nucleophilic 1,4-conjugate additions, the nature of the alkyne dictates the reaction's success. Pent-2-ynal features an internal alkyne, which lacks an acidic terminal proton. When subjected to basic conditions or organometallic nucleophiles, it undergoes clean conjugate addition. Conversely, propynal possesses a highly acidic terminal alkyne (pKa ~25) that competes with the desired pathway, leading to rapid terminal deprotonation, acetylide formation, and subsequent polymerization or Glaser coupling side reactions[1].

Evidence DimensionTerminal Alkyne Interference
Target Compound DataInternal alkyne (no terminal deprotonation)
Comparator Or BaselineTerminal alkyne (rapid deprotonation/polymerization in propynal)
Quantified DifferenceComplete elimination of acetylide-driven side reactions
ConditionsBase-mediated or organometallic nucleophilic 1,4-conjugate addition

The internal alkyne structure of pent-2-ynal allows buyers to bypass costly alkyne-protection and deprotection steps during the synthesis of functionalized scaffolds.

Direct Aromatization in Pyrazole Synthesis vs. Enal Precursors

When synthesizing 3-ethyl-1H-pyrazole derivatives via Paal-Knorr-type condensation with hydrazine, the choice of precursor dictates the step count. Using pent-2-ynal directly yields the fully conjugated, aromatic pyrazole in a single condensation step due to the presence of the alkyne [1]. If a buyer substitutes this with the alkene analog, pent-2-enal, the initial condensation only yields a non-aromatic dihydropyrazole (pyrazoline). Converting this intermediate into the target aromatic pyrazole requires an additional, stoichiometric oxidation step.

Evidence DimensionSynthetic Steps to Aromatic Heterocycle
Target Compound Data1 step (direct aromatization with Pent-2-ynal)
Comparator Or Baseline2 steps (condensation + oxidation required for Pent-2-enal)
Quantified DifferenceElimination of 1 stoichiometric oxidation step
ConditionsCondensation with hydrazine hydrate

Procuring the alkynyl aldehyde rather than the enal eliminates an entire oxidation step, saving reagent costs, reducing waste, and improving overall yield in pharmaceutical manufacturing.

Streamlined Pyrazole and Heterocycle Manufacturing

Directly following from its ability to form fully aromatic rings in a single step, pent-2-ynal is the precursor of choice for manufacturing 3-ethyl-1H-pyrazole derivatives. Industrial buyers prioritize this compound over enals to bypass secondary oxidation steps, significantly reducing solvent use, reactor time, and reagent costs in the production of agrochemical and pharmaceutical active ingredients[1].

Base-Mediated 1,4-Conjugate Additions for Complex Scaffolds

Because its internal alkyne resists the terminal deprotonation seen in propynal, pent-2-ynal is highly suited for 1,4-conjugate (Michael) additions using soft nucleophiles or basic organometallic reagents. This makes it a critical procurement target for synthesizing highly functionalized, branched aliphatic chains and advanced drug discovery intermediates without requiring transient alkyne protecting groups [2].

Industrial Scale-Up of Alkynyl Architectures

Due to its significantly higher boiling point (129.3 °C) compared to highly volatile terminal alkynals like propynal (~60 °C), pent-2-ynal is selected for scale-up operations. It allows engineers to design synthetic routes that utilize standard temperature controls and atmospheric pressure setups, avoiding the capital-intensive cryogenic infrastructure and vapor-loss mitigation systems required for lighter homologs .

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

55136-52-2

Wikipedia

Pent-2-ynal

Dates

Last modified: 04-14-2024

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